

Application Notes and Protocols for Oral Brilaroxazine Formulation in Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral formulation of **Brilaroxazine** (RP5063), a novel dopamine-serotonin system stabilizer, and its application in clinical research for the treatment of schizophrenia and other neuropsychiatric disorders.

Introduction to Brilaroxazine

Brilaroxazine is a next-generation antipsychotic agent with a unique pharmacological profile. [1][2] It acts as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3][4] Additionally, it functions as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[3] This multimodal mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a superior safety profile compared to existing antipsychotics. Clinical trials have investigated oral formulations of **Brilaroxazine** for the treatment of schizophrenia, schizoaffective disorder, and other conditions.

Oral Formulation and Composition

Oral formulations of **Brilaroxazine** have been developed for clinical studies, primarily as tablets for once-daily administration. While specific proprietary details of the commercial formulation are not fully public, patent literature provides insight into potential compositions.

Key Formulation Aspects:



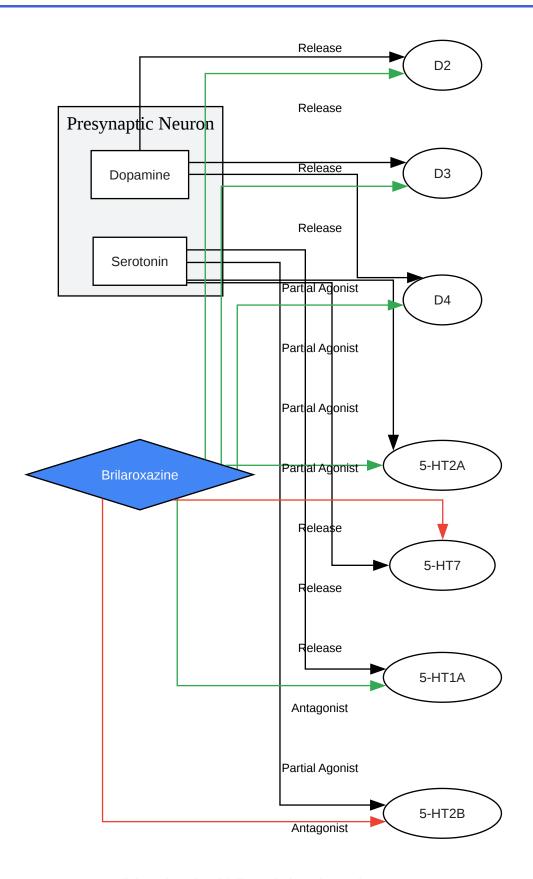
- Active Pharmaceutical Ingredient (API): Brilaroxazine, often as Brilaroxazine hydrochloride.
- Dosage Forms: Tablets and capsules are the primary oral dosage forms mentioned for clinical use.
- Excipients: While a detailed list of excipients for the clinical trial tablets is not provided in the search results, standard pharmaceutical excipients for immediate-release oral tablets would likely include fillers, binders, disintegrants, and lubricants. Patent documents also describe liposomal compositions for potential alternative delivery.

Note: The present disclosure in patent documents encompasses solid-state forms of **Brilaroxazine**, including crystalline polymorphs and salts, which are crucial for the stability and bioavailability of the final drug product.

Signaling Pathway of Brilaroxazine

Brilaroxazine's therapeutic effects are mediated through its interaction with multiple dopamine and serotonin receptors. Its action as a "dopamine-serotonin system stabilizer" helps to modulate neurotransmission in key brain circuits implicated in schizophrenia.





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Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.



Pharmacokinetic Profile

Pharmacokinetic studies of orally administered **Brilaroxazine** have been conducted in healthy volunteers and patients with schizophrenia. The key findings from these studies are summarized below.

Table 1: Summary of Single-Dose Pharmacokinetics of Brilaroxazine

Parameter	Value	Reference
Time to Peak Plasma Concentration (Tmax)	~5-6 hours	
Terminal Half-Life (t1/2)	~40-60 hours	
Dose Proportionality	Linear increases in Cmax and AUC over the dosing range	

| Effect of Food | Slight increase in Cmax and AUC | |

Table 2: Summary of Multiple-Dose Pharmacokinetics of **Brilaroxazine**

Parameter	Value	Reference
Dosing Regimen	Once-daily	
Accumulation	Lack of excessive accumulation	

| Steady State | Reached at approximately 120 hours | |

Metabolism and Excretion:

Brilaroxazine is metabolized primarily through oxidation, N- or O-dealkylation, with subsequent sulfation and/or glucuronic acid conjugation. The main route of excretion is through feces. Preclinical in vitro studies have identified CYP3A4 as the primary enzyme involved in its metabolism. Drug-drug interaction studies have shown that strong CYP3A4 inhibitors (like



itraconazole) do not have a clinically significant effect on **Brilaroxazine**'s pharmacokinetics, while strong CYP3A4 inducers (like phenytoin) can decrease its exposure.

Clinical Trial Protocols

The clinical development of oral **Brilaroxazine** has progressed through Phase 1, 2, and 3 studies. The general design of these trials is outlined below.

Phase 2 REFRESH Study (NCT01490086):

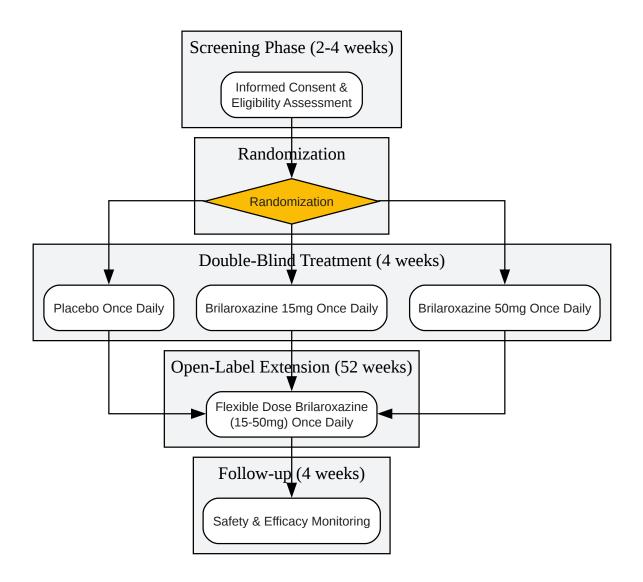
- Objective: To evaluate the efficacy and safety of Brilaroxazine in patients with acute schizophrenia or schizoaffective disorder.
- Design: A multinational, multicenter, double-blind, placebo-controlled trial.
- Population: 234 patients with acute schizophrenia or schizoaffective disorder.
- Intervention: Fixed doses of 15 mg or 50 mg of Brilaroxazine administered once daily for 28 days.
- Primary Endpoint: Change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Day 28.

Phase 3 RECOVER Study (NCT05184335):

- Objective: To assess the efficacy and safety of Brilaroxazine in patients with an acute exacerbation of schizophrenia.
- Design: A randomized, double-blind, placebo-controlled, multicenter study with a 28-day double-blind treatment period followed by a 52-week open-label extension.
- Population: Approximately 411 patients with acute schizophrenia.
- Intervention:
 - Double-Blind Phase: Fixed doses of 15 mg or 50 mg of Brilaroxazine once daily for 28 days.



- Open-Label Extension: Flexible doses of 15 mg, 30 mg, or 50 mg of Brilaroxazine once daily for 52 weeks.
- Primary Endpoint: Change in PANSS total score from baseline to Day 28.



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